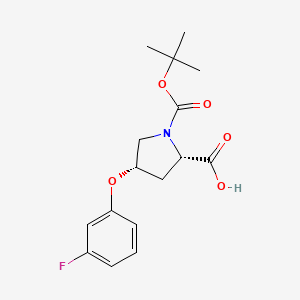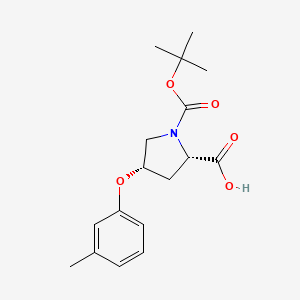![molecular formula C17H35NO7 B3161240 N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide CAS No. 869653-90-7](/img/structure/B3161240.png)
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Descripción general
Descripción
Nonanoyl-N-hydroxyethylglucamide, also known as HEGA-9, is an organic compound that belongs to the class of n-acyl amines . These are compounds containing a fatty acid moiety linked to an amine group through an ester linkage .
Molecular Structure Analysis
The molecular formula of Nonanoyl-N-hydroxyethylglucamide is C17H35NO7 . Its average molecular weight is 365.462 Da . The structure of this compound includes a fatty acid moiety linked to an amine group through an ester linkage .Physical and Chemical Properties Analysis
Nonanoyl-N-hydroxyethylglucamide is a solid white powder that is soluble in water, ethanol, and other polar solvents . It has a molecular weight of 365.46 g/mol . The compound is stable at room temperature and within a pH range of 2-11 .Safety and Hazards
Mecanismo De Acción
Target of Action
Nonanoyl-N-hydroxyethylglucamide primarily targets the cGMP-inhibited 3’,5’-cyclic phosphodiesterase B in humans . This enzyme plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are important secondary messengers in many biological processes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity and thereby altering the levels of cyclic nucleotides within the cell .
Result of Action
Given its target, it may influence cellular processes regulated by cyclic nucleotide signaling .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
Nonanoyl-N-hydroxyethylglucamide plays a significant role in biochemical reactions, particularly as an emulsifier. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction influences the enzyme’s activity, thereby affecting various cellular processes.
Cellular Effects
Nonanoyl-N-hydroxyethylglucamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B can alter the levels of cyclic nucleotides within the cell, impacting signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Nonanoyl-N-hydroxyethylglucamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, Nonanoyl-N-hydroxyethylglucamide inhibits the enzyme’s activity, leading to an increase in intracellular cyclic nucleotide levels . This, in turn, affects various downstream signaling pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonanoyl-N-hydroxyethylglucamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Nonanoyl-N-hydroxyethylglucamide remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of Nonanoyl-N-hydroxyethylglucamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations .
Metabolic Pathways
Nonanoyl-N-hydroxyethylglucamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as cGMP-inhibited 3’,5’-cyclic phosphodiesterase B . These interactions influence the overall metabolic state of the cell, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, Nonanoyl-N-hydroxyethylglucamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Nonanoyl-N-hydroxyethylglucamide affects its activity and function, influencing cellular processes and signaling pathways.
Subcellular Localization
Nonanoyl-N-hydroxyethylglucamide exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interactions with enzymes and other biomolecules, ultimately affecting cellular function and metabolism.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLXGVUTGZQCG-XOSAIJSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


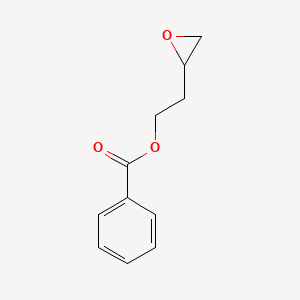
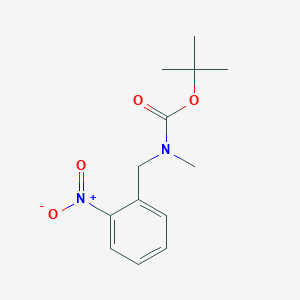
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)
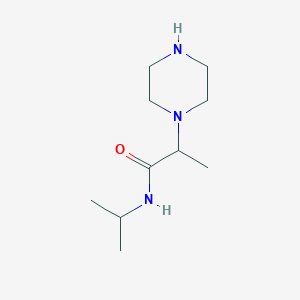

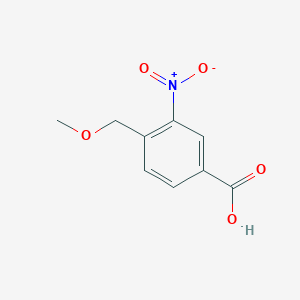

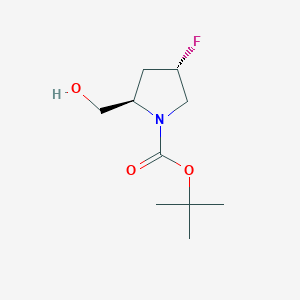
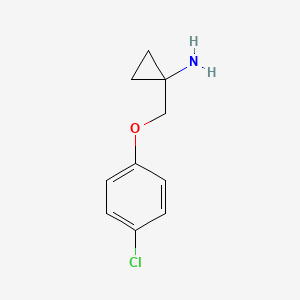
![[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride](/img/structure/B3161226.png)


